Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound featuring both isoxazole and oxazole rings Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . For the specific compound , the synthesis would likely involve the formation of the isoxazole ring followed by the attachment of the oxazole moiety through a series of substitution reactions.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. Catalysts such as copper (I) or ruthenium (II) are commonly used for the cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various substituted isoxazoles and isoxazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Isoxazole derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazole derivatives varies depending on their specific application. In medicinal chemistry, isoxazole-containing drugs often target enzymes or receptors involved in disease pathways. For example, COX-2 inhibitors work by blocking the cyclooxygenase-2 enzyme, reducing inflammation and pain . The molecular targets and pathways involved are specific to the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole’s unique structure, featuring both nitrogen and oxygen in a five-membered ring, imparts distinct electronic properties that make it particularly useful in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility .
Properties
CAS No. |
112270-41-4 |
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Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-methyl-5-[7-[4-[(4S)-4-propyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C23H32N2O3/c1-3-9-20-17-27-23(24-20)19-11-13-21(14-12-19)26-15-8-6-4-5-7-10-22-16-18(2)25-28-22/h11-14,16,20H,3-10,15,17H2,1-2H3/t20-/m0/s1 |
InChI Key |
IHJKZKKDGUUCCM-FQEVSTJZSA-N |
Isomeric SMILES |
CCC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Canonical SMILES |
CCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
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